molecular formula C18H23F3N2O2 B1413140 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne CAS No. 1251004-24-6

2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne

Cat. No.: B1413140
CAS No.: 1251004-24-6
M. Wt: 356.4 g/mol
InChI Key: OTASCASONTYJDI-UHFFFAOYSA-N
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Description

2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne is a complex organic compound that features a spirocyclic structure incorporating an indole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The spirocyclic structure is then introduced through a series of cyclization reactions, often catalyzed by Lewis acids or other catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The indole moiety can bind to specific receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(9-11-23)12-6-4-5-7-13(12)22-14(17)18(19,20)21/h4-7,14,22H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTASCASONTYJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(NC3=CC=CC=C23)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Reactant of Route 2
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Reactant of Route 3
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Reactant of Route 4
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Reactant of Route 5
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Reactant of Route 6
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne

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